molecular formula C22H23N3O7S B2559381 Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-68-3

Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2559381
CAS No.: 851951-68-3
M. Wt: 473.5
InChI Key: AFMQQZSZZPOMSU-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-methoxyphenyl group at position 3, a 4-ethoxy-4-oxobutanoyl amino moiety at position 5, and an ethyl carboxylate ester at position 1.

Properties

IUPAC Name

ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7S/c1-4-31-17(27)11-10-16(26)23-20-18-15(12-33-20)19(22(29)32-5-2)24-25(21(18)28)13-6-8-14(30-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMQQZSZZPOMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various studies highlighting its efficacy against specific biological targets.

Chemical Structure and Synthesis

The compound is characterized by a thieno[3,4-d]pyridazine core structure, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions including the formation of the thieno[3,4-d]pyridazine framework followed by the introduction of functional groups such as the ethoxy and methoxy substituents.

Chemical Formula : C18H20N2O5S
Molecular Weight : 372.43 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its anti-inflammatory and anticancer properties.

The compound's mechanism of action involves interaction with specific enzymes and receptors that regulate various biological pathways. Preliminary studies suggest that it may inhibit certain proteolytic enzymes involved in disease progression.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the compound's biological effects:

  • Anti-inflammatory Activity : In a study assessing the inhibition of pro-inflammatory cytokines, this compound demonstrated significant inhibition of TNF-alpha and IL-6 production in macrophage cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity against inflammation .
  • Anticancer Properties : In cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited cytotoxic effects, leading to apoptosis as evidenced by increased caspase activity. The results indicated that it could potentially serve as a lead compound for further anticancer drug development .

Data Tables

Biological Activity IC50 Value (µM) Cell Line
TNF-alpha Inhibition5.2RAW 264.7 Macrophages
IL-6 Inhibition6.8RAW 264.7 Macrophages
Cytotoxicity12.0MCF-7 Breast Cancer

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A recent study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The treatment group receiving this compound showed reduced swelling and joint damage compared to the control group .
  • Case Study on Anticancer Efficacy :
    Another investigation focused on the compound's ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound resulted in significant increases in early and late apoptotic cells when compared to untreated controls .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • In contrast, Analog 2’s 3-chlorophenyl group introduces steric and electronic effects that may hinder rotational freedom .
  • Amino vs. Acylated Amino Groups: Analog 3’s free amino group (vs. the target’s butanoyl amino) reduces molecular weight by ~189 g/mol, increasing aqueous solubility but limiting stability under acidic conditions .

Core Heterocycle Comparisons

  • Thieno[3,4-d]pyridazine vs. Triazole: Analog 4’s triazole core lacks the sulfur atom present in the target compound, reducing polar surface area and altering π-stacking interactions. The triazole’s smaller ring system may also confer higher metabolic stability .

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